molecular formula C13H18O5 B087220 Hexyl gallate CAS No. 1087-26-9

Hexyl gallate

Cat. No. B087220
CAS RN: 1087-26-9
M. Wt: 254.28 g/mol
InChI Key: DQHJNOHLEKVUHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexyl gallate involves the esterification of gallic acid with n-hexyl alcohol using p-toluene sulfonic acid as a catalyst. Optimal conditions were identified at temperatures ranging from 110 ℃ to 120 ℃ over a period of 6 hours, with a molar ratio of gallic acid to n-hexyl alcohol at 1.0:4.5 and a catalyst weight of 1.0 g, achieving an esterification efficiency of 76.9% (Li Bao-rong, 2006).

Scientific Research Applications

  • Dermal Absorption : Hexyl gallate, a derivative of gallic acid, was studied for its skin delivery profile. It's an antioxidant compound with potential applications in dermatology (Alonso et al., 2015).

  • Synthesis Method : A study on the synthesis of n-Hexyl gallate from gallic acid and n-hexyl alcohol using p-toluene sulfonic acid as a catalyst was conducted, outlining the optimal conditions for esterification (Li Bao-rong, 2006).

  • Cytotoxic and Apoptotic Properties : Hexyl gallate was evaluated for cytotoxic, apoptotic, mutagenic, and chemopreventive activities, showing potential as a pro-apoptotic agent with non-genotoxic and non-mutagenic effects, suitable for preventing chemically-induced chromosomal damage (Silva et al., 2017).

  • Antifungal Activity : A study demonstrated the antifungal activity of hexyl gallate against opportunistic pathogenic fungi, suggesting that it might inhibit certain enzymes involved in ergosterol biosynthesis (Leal et al., 2009).

  • Impact on Enzymes : Hexyl gallate was shown to inhibit enzymes like hyaluronidase and collagenase, which could have implications in various medical and cosmetic applications (Bârlă et al., 2009).

  • Quorum Sensing in Bacteria : A study found that hexyl gallate differentially affects virulence, biofilm formation, and quorum sensing in Pseudomonas aeruginosa, suggesting potential applications in addressing bacterial infections (Kim et al., 2019).

  • Oxidation Studies : Research on the free radicals produced by the oxidation of gallic acid, which includes derivatives like hexyl gallate, offers insights into the oxidation processes and reactions of these compounds (Eslami et al., 2010).

Safety and Hazards

Hexyl gallate should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Hexyl gallate has been studied for its potential use in the control of citrus canker caused by Xanthomonas citri subsp citri . Microgels loaded with hexyl gallate have been developed for this purpose, showing promising results . This suggests that hexyl gallate could have a role in the development of new plant protection systems .

Mechanism of Action

Target of Action

Hexyl gallate primarily targets the bacterial outer membrane . It has been shown to have antibacterial activity, with one of its modes of action being the binding to the bacterial membrane and interference with membrane integrity .

Mode of Action

Hexyl gallate disrupts the bacterial outer membrane, leading to cell elongation and disruption of cell division . It has been demonstrated that hexyl gallate binds with high affinity to FtsZ, a protein involved in bacterial cell division, causing it to cluster and lose its capacity to polymerize . This disruption of the FtsZ-ring in vivo leads to cell elongation .

Biochemical Pathways

The primary biochemical pathway affected by hexyl gallate is the bacterial cell division process. By targeting FtsZ, hexyl gallate disrupts the normal cell division process, leading to cell elongation and potentially cell death . This disruption of the cell division process is one of the key mechanisms behind hexyl gallate’s antibacterial activity.

Pharmacokinetics

It is known that the length of the alkyl chain in alkyl gallates plays a pivotal role in eliciting the antibacterial activity . More research is needed to fully understand the pharmacokinetics of hexyl gallate.

Result of Action

The result of hexyl gallate’s action is the inhibition of bacterial growth and spreading. This is achieved through the disruption of the bacterial outer membrane and the interference with the cell division process . The antibacterial activity of hexyl gallate has been demonstrated in various in vitro assays as well as on plants in greenhouse settings .

Action Environment

Environmental factors can influence the action, efficacy, and stability of hexyl gallate. For instance, in the context of plant protection, hexyl gallate has been used as an alternative to copper compounds, which have raised concerns about environmental accumulation and toxicity . The use of hexyl gallate in this context allows for efficient protection against certain pathogens while reducing environmental pollution .

properties

IUPAC Name

hexyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-2-3-4-5-6-18-13(17)9-7-10(14)12(16)11(15)8-9/h7-8,14-16H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHJNOHLEKVUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431397
Record name Hexyl gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl gallate

CAS RN

1087-26-9
Record name Hexyl gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of hexyl gallate in agriculture?

A1: Hexyl gallate shows promise as a sustainable alternative to copper-based formulations for controlling citrus canker caused by Xanthomonas citri subsp. citri (X. citri). [, ] Research indicates that it can effectively inhibit the growth and spread of the pathogen on citrus trees. [] This could significantly reduce environmental pollution caused by copper accumulation in soil and groundwater. []

Q2: What is the mechanism of action of hexyl gallate against bacteria?

A2: While the exact mechanism is still under investigation, studies suggest that hexyl gallate primarily targets the bacterial outer membrane, affecting its permeability. [] Additionally, there is evidence pointing towards multiple cellular targets, which might explain the difficulty in developing resistance against this compound. []

Q3: Is there a risk of developing resistance to hexyl gallate in bacteria like Xanthomonas citri?

A3: Research suggests that Xanthomonas citri struggles to develop resistance to hexyl gallate. Scientists were unable to isolate spontaneous mutants resistant to the compound or induce resistance through prolonged exposure to increasing concentrations. [] This suggests a robust mode of action potentially involving multiple cellular targets, making resistance development less likely.

Q4: What are the advantages of using hexyl gallate over conventional copper-based treatments for citrus canker?

A4: Hexyl gallate offers several advantages over copper-based treatments:

  • Environmental Friendliness: Unlike copper, which accumulates in the environment and poses risks to ecosystems and human health, hexyl gallate is considered more environmentally friendly. []
  • Reduced Resistance Development: The likelihood of Xanthomonas citri developing resistance to hexyl gallate appears to be low, ensuring long-term efficacy. []
  • Targeted Delivery: Research is exploring the use of microgels decorated with anchor peptides to deliver hexyl gallate directly to the surface of orange leaves. [] This targeted approach can potentially enhance efficacy and minimize the required dosage.

Q5: Beyond its antibacterial activity, does hexyl gallate exhibit other biological activities?

A5: Yes, in addition to its antibacterial properties, hexyl gallate has demonstrated potent antimalarial activity against Plasmodium falciparum in vitro. [] It exhibits stronger inhibitory effects on parasite growth compared to its parent compound, gallic acid. []

Q6: How does the length of the alkyl chain in gallate esters affect their activity?

A6: Studies on the antioxidant activity of gallate esters reveal that increasing the alkyl chain length generally enhances their preference for the oil phase. [] This is reflected in the increasing butteroil/water partition coefficients, with hexyl gallate showing a significantly higher partition coefficient compared to ethyl gallate. [] This property is relevant for applications where antioxidant activity in lipid-rich environments is desired.

Q7: What is known about the dermal absorption of hexyl gallate?

A7: Research on the skin delivery of antioxidant surfactants indicates that hexyl gallate, as a derivative of gallic acid, is capable of penetrating the skin. [] This finding highlights its potential for topical applications, especially in formulations targeting oxidative stress in the skin.

Q8: How is hexyl gallate synthesized?

A8: Hexyl gallate can be synthesized through the esterification of gallic acid with n-hexyl alcohol, using p-toluene sulfonic acid as a catalyst. [] The reaction is typically carried out at elevated temperatures (110-120 °C) for several hours to achieve optimal yield. []

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